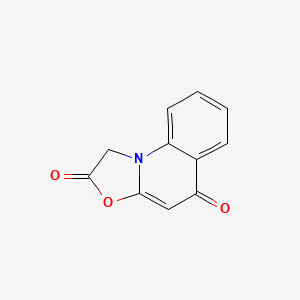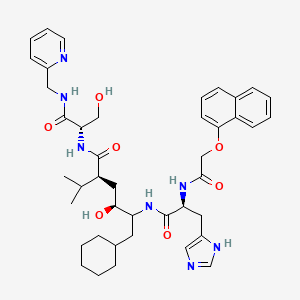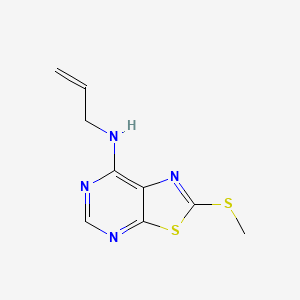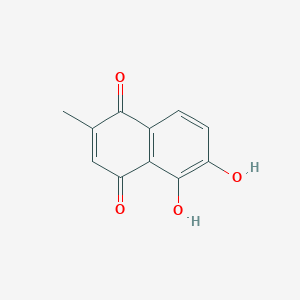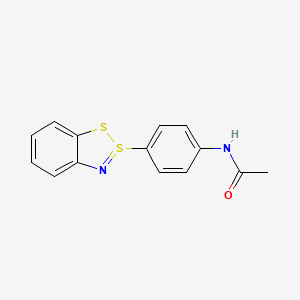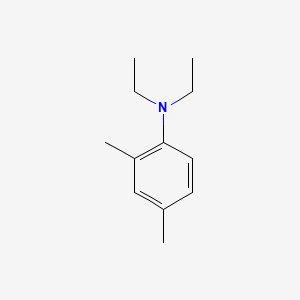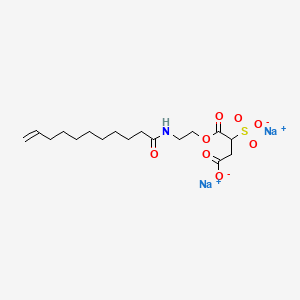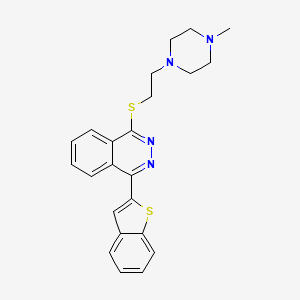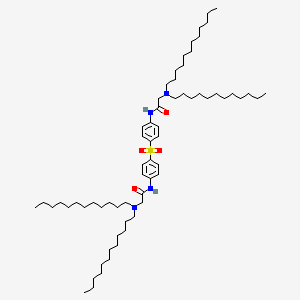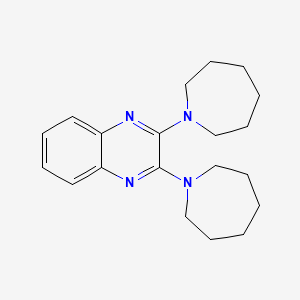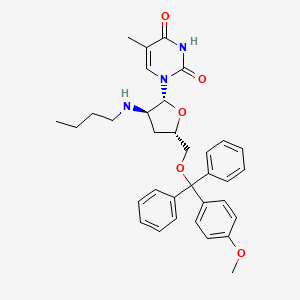
Uridine, 2'-(butylamino)-2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside that is a component of DNA. The compound is characterized by the presence of a butylamino group at the 2’ position and a 4-methoxytrityl group at the 5’ position, which distinguishes it from its natural counterpart.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine typically involves multiple steps, starting from commercially available thymidine. The key steps include:
Protection of the 5’-hydroxyl group: This is achieved by reacting thymidine with 4-methoxytrityl chloride in the presence of a base such as pyridine.
Introduction of the butylamino group: This step involves the selective activation of the 2’-hydroxyl group, followed by nucleophilic substitution with n-butylamine.
Deprotection: The final step involves the removal of any protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The butylamino and methoxytrityl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution reactions could result in a variety of functionalized nucleoside analogs.
Applications De Recherche Scientifique
2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound can be used in studies of DNA replication and repair mechanisms.
Industry: The compound can be used in the production of nucleic acid-based materials and diagnostics.
Mécanisme D'action
The mechanism by which 2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine exerts its effects involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes, leading to cell death. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxy-5-fluorouridine: Another nucleoside analog used in cancer therapy.
3’-Azido-3’-deoxythymidine: An antiviral nucleoside analog used in the treatment of HIV/AIDS.
2’-Deoxy-5-iodouridine: Used in research related to DNA structure and function.
Uniqueness
2’-(n-Butylamino)-5’-(4-methoxytrityl)-3’-deoxythymidine is unique due to the presence of both the butylamino and methoxytrityl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, selectivity, and efficacy in various applications.
Propriétés
Numéro CAS |
134935-03-8 |
|---|---|
Formule moléculaire |
C34H39N3O5 |
Poids moléculaire |
569.7 g/mol |
Nom IUPAC |
1-[(2R,3R,5S)-3-(butylamino)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C34H39N3O5/c1-4-5-20-35-30-21-29(42-32(30)37-22-24(2)31(38)36-33(37)39)23-41-34(25-12-8-6-9-13-25,26-14-10-7-11-15-26)27-16-18-28(40-3)19-17-27/h6-19,22,29-30,32,35H,4-5,20-21,23H2,1-3H3,(H,36,38,39)/t29-,30+,32+/m0/s1 |
Clé InChI |
USUJYIFLCBEUSX-XAGDYJCDSA-N |
SMILES isomérique |
CCCCN[C@@H]1C[C@H](O[C@H]1N2C=C(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC |
SMILES canonique |
CCCCNC1CC(OC1N2C=C(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


